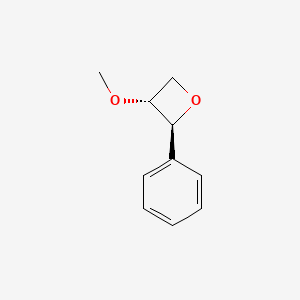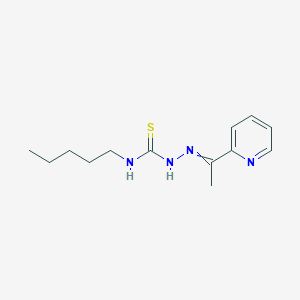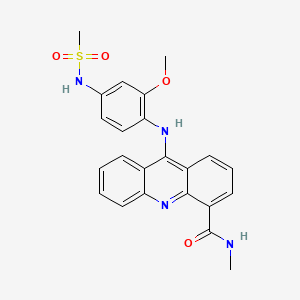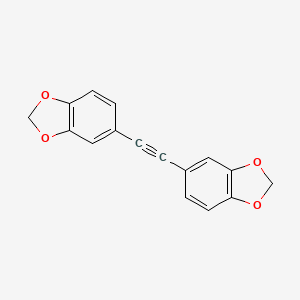
(2S,3R)-3-methoxy-2-phenyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-methoxy-2-phenyloxetane is a chiral oxetane derivative with a methoxy group and a phenyl group attached to the oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methoxy-2-phenyloxetane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a phenyl Grignard reagent, followed by methoxylation to introduce the methoxy group. The reaction conditions often include the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of various organic compounds, including oxetane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-methoxy-2-phenyloxetane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., NaBr) and amines (e.g., NH3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various substituted oxetanes.
Applications De Recherche Scientifique
(2S,3R)-3-methoxy-2-phenyloxetane has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-methoxy-2-phenyloxetane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The methoxy and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-methoxy-2-phenyloxetane: Unique due to its specific stereochemistry and functional groups.
(2S,3R)-3-methylglutamate: Another chiral compound with biological significance.
(2S,3R)-tartaric acid: Known for its meso form and optical activity.
Uniqueness
This compound stands out due to its combination of a methoxy group and a phenyl group on the oxetane ring, which imparts unique chemical and physical properties. Its specific stereochemistry also makes it valuable for applications requiring high enantioselectivity.
Propriétés
Numéro CAS |
74824-91-2 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(2S,3R)-3-methoxy-2-phenyloxetane |
InChI |
InChI=1S/C10H12O2/c1-11-9-7-12-10(9)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m1/s1 |
Clé InChI |
XKXIPCZUMROHPC-ZJUUUORDSA-N |
SMILES isomérique |
CO[C@@H]1CO[C@H]1C2=CC=CC=C2 |
SMILES canonique |
COC1COC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)




